molecular formula C13H16N2O2 B1626518 1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one CAS No. 84060-10-6

1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one

Cat. No. B1626518
CAS RN: 84060-10-6
M. Wt: 232.28 g/mol
InChI Key: LNASWFTUMGUWPM-UHFFFAOYSA-N
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Description

1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one, also known as JNJ-40411813, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a spirocyclic oxazine-piperidine derivative, which has been synthesized using various methods. The synthesis of this compound has been challenging due to its complex structure and the need for high purity.

Scientific Research Applications

Central Nervous System Agents

Research indicates that compounds structurally related to 1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one show promise as central nervous system agents. For instance, Bauer et al. (1976) synthesized 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its demethyl analogue, driven by their structural similarity to known antidepressants. These compounds exhibited marked inhibition of tetrabenazine-induced ptosis, suggesting potential antidepressant activity (Bauer et al., 1976).

σ-Receptor Ligands

Spiro compounds, including those related to the queried compound, have been investigated for their affinity towards σ-receptors, which are implicated in several neurological processes. Maier and Wünsch (2002) prepared a series of spiropiperidines and evaluated their σ1- and σ2-receptor affinities. They found that specific structural modifications could enhance receptor affinity and selectivity, suggesting potential applications in treating neurological disorders (Maier & Wünsch, 2002).

Synthetic Methodologies

The synthesis of spiro-compounds involves developing novel synthetic routes to access structurally complex molecules. For example, Fišera et al. (1994) developed a new sequence leading to spiroheterocycles, demonstrating the versatility of spiro-compounds in synthetic chemistry and potential applications in drug discovery (Fišera et al., 1994).

Therapeutic Potential in Various Diseases

Research also explores the therapeutic applications of spiro compounds in treating diseases beyond the central nervous system. For instance, Abdel-Magid (2023) discusses the potential of (S)-spiro[benzo[d][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one derivatives as selective plasma kallikrein inhibitors, which could be beneficial in treating hereditary angioedema, diabetic macular edema, and other related diseases (Abdel-Magid, 2023).

properties

IUPAC Name

1-methylspiro[3,1-benzoxazine-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15-11-5-3-2-4-10(11)13(17-12(15)16)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNASWFTUMGUWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(CCNCC3)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516512
Record name 1-Methylspiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one

CAS RN

84060-10-6
Record name 1-Methylspiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
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1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
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1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
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1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
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1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
Reactant of Route 6
1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one

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